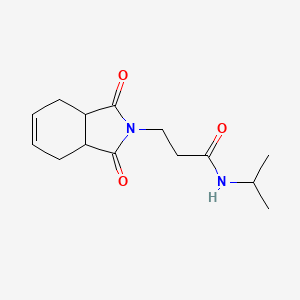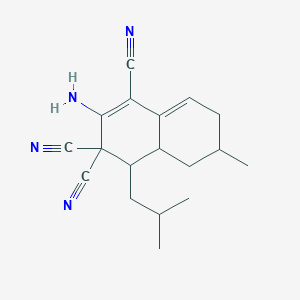
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-isopropylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-isopropylpropanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as A-836,339 and belongs to the class of compounds called cannabinoid receptor agonists.
Wirkmechanismus
The mechanism of action of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-isopropylpropanamide involves binding to the CB1 and CB2 cannabinoid receptors. This binding activates the receptors and leads to the modulation of various physiological processes, including pain, inflammation, and cancer cell growth. The exact mechanism of action is still being studied, but it is believed that this compound may act through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-isopropylpropanamide has been shown to have several biochemical and physiological effects. It has been found to have analgesic properties, which may make it a potential treatment for chronic pain. It also has anti-inflammatory properties, which may make it a potential treatment for inflammatory conditions such as arthritis. Additionally, this compound has been found to have anti-cancer properties, which may make it a potential treatment for various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-isopropylpropanamide in lab experiments include its high affinity for the CB1 and CB2 cannabinoid receptors, which makes it a useful tool for studying the physiological processes regulated by these receptors. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. One limitation is that it may have off-target effects, which may complicate the interpretation of results. Additionally, this compound may have limited solubility in certain solvents, which may make it difficult to use in some experimental protocols.
Zukünftige Richtungen
There are several future directions for the study of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-isopropylpropanamide. One direction is to further investigate its potential as a treatment for chronic pain, inflammation, and cancer. Another direction is to study its effects on other physiological processes, such as appetite and mood. Additionally, further research is needed to better understand its mechanism of action and to identify any potential side effects or safety concerns.
Synthesemethoden
The synthesis of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-isopropylpropanamide is a complex process that involves several steps. The synthesis starts with the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-isopropylpropan-2-amine to form the corresponding amide. The amide is then cyclized with phthalic anhydride to form the final product, 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-isopropylpropanamide.
Wissenschaftliche Forschungsanwendungen
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-isopropylpropanamide has been extensively studied for its potential therapeutic properties. It has been found to have a high affinity for the CB1 and CB2 cannabinoid receptors, which are involved in the regulation of pain, inflammation, and other physiological processes. This compound has been shown to have analgesic, anti-inflammatory, and anti-cancer properties in preclinical studies.
Eigenschaften
IUPAC Name |
3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)15-12(17)7-8-16-13(18)10-5-3-4-6-11(10)14(16)19/h3-4,9-11H,5-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXVHFGWTUJEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2CC=CCC2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-propan-2-ylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dichloro-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6060477.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B6060496.png)
![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine](/img/structure/B6060507.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6060516.png)
![5-chloro-2-hydroxy-3-methoxybenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6060522.png)
![5-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060528.png)
![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B6060531.png)


![2-[1-(2-ethoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6060548.png)

![N-cyclopropyl-3-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6060557.png)
![1-cyclohexyl-N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6060562.png)